3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a chemical compound with the molecular formula C16H12O2S. It is characterized by a yellowish-brown solid form and possesses a distinctive strong odor. The compound has a melting point of 119-120°C and a boiling point of approximately 419.5°C. While it is insoluble in water, it dissolves readily in organic solvents such as ethanol, ether, and chloroform. This compound is also known as MTB or 6-Methoxythiochroman-4-one and serves as a significant precursor in medicinal chemistry for synthesizing biologically active molecules .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with potential therapeutic effects.
Research indicates that 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- exhibits several notable biological properties:
These biological activities highlight its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Several synthesis methods for 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- have been documented:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .
3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- finds applications across multiple fields:
The versatility of this compound makes it valuable in both research and industrial applications.
Current research focuses on understanding how 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- interacts with biological systems:
These studies are crucial for assessing its potential therapeutic applications and safety in clinical settings .
Several compounds share structural similarities with 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3(2H)-Benzofuranone, 6-methoxy-2-(phenylmethylene) | C15H12O3 | Lacks sulfur; different aromatic substituent |
3(2H)-Benzofuranone, 6-methoxy-2-(3-methoxyphenylmethylene) | C17H14O4 | Contains an additional methoxy group on phenyl |
3(2H)-Benzofuranone, 6-methoxy-4-(thienylmethylene) | C16H12O3S | Different positioning of thienyl group |
The uniqueness of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- lies in its specific thienylmethylene substitution pattern which contributes to its distinct biological activities compared to these similar compounds. Its diverse applications and potential therapeutic benefits further underscore its significance in research and industry .